molecular formula C22H21FN4O3S B2792903 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251596-32-3

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2792903
M. Wt: 440.49
InChI Key: MWCQVJMTCWAFOX-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrido[2,3-e][1,2,4]thiadiazin ring, which is a type of heterocyclic compound. This ring is substituted with a p-tolyl group and a fluorobenzyl group. The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The p-tolyl group and the fluorobenzyl group could potentially undergo various types of reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the presence of the p-tolyl and fluorobenzyl groups .

Scientific Research Applications

Kinase Inhibitory and Anticancer Activities

Compounds containing structural motifs similar to the query compound have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer potential. A study by Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole and evaluated them for Src kinase inhibitory activities. One derivative exhibited significant inhibition in cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells, indicating the potential of such compounds in anticancer therapy (Fallah-Tafti et al., 2011).

Antitumor and Antimicrobial Activities

Research on benzothiazole and thiadiazole derivatives has shown promising antitumor and antimicrobial activities. A study reported the synthesis of novel 3-/2,3-substituted pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, some of which exhibited reasonable anticancer activity toward human cancer cell lines (Sławiński et al., 2015). Additionally, certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and screened for their cytotoxicity and antioxidant activities, showing promising results (Hamama et al., 2013).

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety have been assessed for their insecticidal potential against agricultural pests. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the potential application of such compounds in pest management (Fadda et al., 2017).

Anticonvulsant Activities

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown significant anticonvulsant activities in preclinical models. A study by Kohn et al. (1993) prepared a set of C(alpha)-heteroaromatic analogues and evaluated them, revealing compounds that afforded excellent protection against seizures in mice, highlighting the potential of such chemical frameworks in developing anticonvulsant therapies (Kohn et al., 1993).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-16-4-10-19(11-5-16)27-15-26(31(29,30)20-3-2-12-24-22(20)27)14-21(28)25-13-17-6-8-18(23)9-7-17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCQVJMTCWAFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide

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